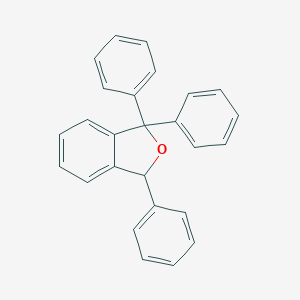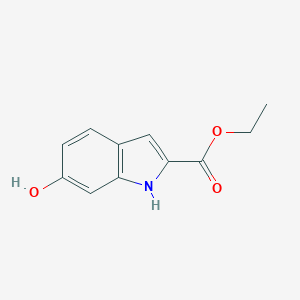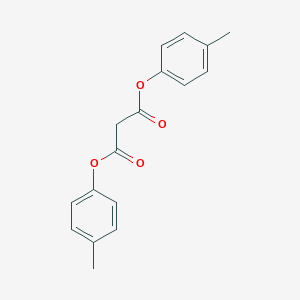
protio hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
protio hypochlorite, also known as deuterated hypochlorous acid, is a variant of hypochlorous acid where the hydrogen atom is replaced by deuterium. Hypochlorous acid (HClO) is a weak acid and a powerful oxidizing agent, known for its antimicrobial and disinfecting properties. It plays a crucial role in the human immune system and is widely used in various industrial and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: protio hypochlorite can be synthesized through the electrolysis of a deuterated salt solution. The process involves the following steps:
Electrolysis of Deuterated Salt Solution: Deuterium chloride (DCl) is dissolved in water to form a deuterated salt solution.
Electrolysis Reaction: The solution undergoes electrolysis, producing deuterium gas (D2) and chlorine gas (Cl2).
Formation of Hypochlorous Acid-d: Chlorine gas is then dissolved in water, leading to the formation of hypochlorous acid-d (DClO) and deuterium chloride (DCl).
Industrial Production Methods: Industrial production of hypochlorous acid-d follows a similar process but on a larger scale. The key steps include:
Preparation of Deuterated Salt Solution: Large quantities of deuterium chloride are dissolved in water.
Electrolysis: The solution is subjected to electrolysis in specialized industrial electrolysis cells.
Collection and Purification: The produced hypochlorous acid-d is collected and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: protio hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with various organic and inorganic compounds.
Reduction: In certain conditions, it can be reduced to deuterium chloride.
Substitution: It can react with amines to form deuterated chloramines.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and chloride ions. The reaction typically occurs under acidic conditions.
Reduction Reactions: Reducing agents such as sodium thiosulfate can be used.
Substitution Reactions: Amines and other nucleophiles are common reagents.
Major Products:
Oxidation: Produces deuterated chloramines and other oxidized products.
Reduction: Results in the formation of deuterium chloride.
Substitution: Forms deuterated chloramines and water
Wissenschaftliche Forschungsanwendungen
protio hypochlorite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular oxidative stress and immune responses.
Medicine: Investigated for its potential in wound healing, infection control, and as a disinfectant.
Industry: Utilized in water treatment, sanitation, and as a bleaching agent
Wirkmechanismus
The mechanism of action of hypochlorous acid-d involves its strong oxidizing properties. It reacts with various biomolecules, including proteins, lipids, and nucleic acids, leading to their oxidation and subsequent inactivation. The primary molecular targets include thiol-containing proteins and enzymes, which are crucial for microbial metabolism and replication. This results in the inhibition of microbial growth and the destruction of pathogens .
Vergleich Mit ähnlichen Verbindungen
protio hypochlorite can be compared with other similar compounds, such as:
Hypochlorous Acid (HClO): The non-deuterated form, widely used for its antimicrobial properties.
Sodium Hypochlorite (NaOCl):
Calcium Hypochlorite (Ca(OCl)2): Used in water treatment and as a disinfectant.
Uniqueness: this compound is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and pathways that are not easily observable with the non-deuterated form. This makes it valuable in research applications where isotopic labeling is required .
Eigenschaften
CAS-Nummer |
13770-22-4 |
|---|---|
Molekularformel |
ClHO |
Molekulargewicht |
52.46 g/mol |
IUPAC-Name |
protio hypochlorite |
InChI |
InChI=1S/ClHO/c1-2/h2H/i2H |
InChI-Schlüssel |
QWPPOHNGKGFGJK-WWXGHNMISA-N |
SMILES |
OCl |
Isomerische SMILES |
[1H]OCl |
Kanonische SMILES |
OCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)


